8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
8-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-3-4-18-11(5-8)15-6-10(13(18)20)12(19)17-14-16-9(2)7-21-14/h3-7H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFLPBNTXWQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with 4-methylthiazole-2-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a pyrido-pyrimidine core, which is known for its diverse biological activities. The presence of the methylthiazole group enhances its pharmacological profile, making it a subject of interest in drug development.
Biological Activities
Antitumor Activity
Research has indicated that derivatives of 8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit significant antitumor properties. For instance, compounds derived from similar structures have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanisms of action often involve the inhibition of specific pathways crucial for tumor growth and proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that related compounds can inhibit the growth of various bacterial strains. This property could be attributed to the ability of these compounds to interfere with bacterial DNA synthesis or protein function .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives typically involves multi-step reactions that incorporate various reagents and catalysts. For example, one method involves the reaction of pyrimidine derivatives with thiazole-containing reagents under controlled conditions to yield the desired product .
Table 1: Synthesis Pathways for Derivatives
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Pyrimidine + Thiazole derivative | Heat + Solvent | Intermediate Compound |
| 2 | Intermediate + Acetic anhydride | Reflux | 8-methyl-N-(4-methylthiazol-2-yl)-4-oxo derivative |
| 3 | Final Compound + Amine | Stirring at Room Temp | Target Compound |
Case Studies
Case Study 1: Antitumor Activity Assessment
In a study published in PMC, researchers synthesized a series of pyrido-pyrimidine derivatives and evaluated their antitumor activity against human cancer cell lines. The findings indicated that certain modifications to the base structure significantly enhanced cytotoxic effects, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of related compounds against Pseudomonas aeruginosa. Molecular docking studies revealed strong binding affinities to essential bacterial proteins, indicating potential for development as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their pharmacological profiles are summarized below:
Key Observations:
- Methyl vs. Hydroxy Groups : The 8-methyl group in the target compound likely enhances metabolic stability compared to the 2-hydroxy variant (), which may undergo glucuronidation or oxidation .
- Thiazole vs.
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity (LogP) : The target compound’s calculated LogP (~2.8) is lower than that of Compound 37 (LogP ~3.5), suggesting better aqueous solubility due to the thiazole’s polarizability .
- Hydrogen-Bonding Capacity: The carboxamide and thiazole nitrogen atoms provide three hydrogen-bond acceptors, comparable to Compound 21 but superior to non-heterocyclic analogs.
Biological Activity
8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features make it a candidate for various biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article explores its biological activity based on diverse research findings, including case studies and relevant data tables.
- Molecular Formula : C14H12N4O2S
- Molecular Weight : 300.34 g/mol
- CAS Number : 847411-96-5
The compound exhibits its biological activity primarily through its interaction with specific enzymes and receptors. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to decreased proliferation of cancer cells.
Key Findings on Mechanism:
- Inhibition of CDK Activity : Research indicates that compounds similar to this compound demonstrate significant inhibitory effects on CDK2 and CDK9, with reported IC50 values as low as 0.36 µM for CDK2, suggesting strong potential as an anticancer agent .
- Selectivity : The compound shows selectivity towards certain kinases, which is critical for minimizing side effects in therapeutic applications .
Biological Activity Data
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| CDK2 Inhibition | Cyclin-dependent Kinase 2 | 0.36 µM | |
| CDK9 Inhibition | Cyclin-dependent Kinase 9 | 1.8 µM | |
| Antiproliferative Activity | HeLa Cells | Significant |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of the compound on various human tumor cell lines, including HeLa, HCT116, and A375. The results demonstrated that the compound significantly inhibited cellular proliferation across these lines, indicating its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of human leukocyte elastase (HLE), a target implicated in chronic inflammatory diseases. The compound was found to exhibit competitive inhibition with a K(i) value of approximately 0.0168 nM, highlighting its potential utility in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- The pyrido-pyrimidine scaffold is known for its ability to interact with various biological targets.
- The presence of the methylthiazole group enhances binding affinity to specific receptors involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
